
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group attached to the benzimidazole ring and two hydroxyethyl groups attached to the acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride to form the acetamide derivative.
Hydroxyethylation: Finally, the acetamide derivative is treated with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins, enzymes, or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrobenzimidazol-1-yl)acetamide: Lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)benzimidazole: Lacks the nitro group.
2-(2-Aminobenzimidazol-1-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is unique due to the presence of both hydroxyethyl groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
80479-65-8 |
|---|---|
Molekularformel |
C13H16N4O5 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N4O5/c18-7-5-15(6-8-19)12(20)9-16-11-4-2-1-3-10(11)14-13(16)17(21)22/h1-4,18-19H,5-9H2 |
InChI-Schlüssel |
XPNKFSSABKDUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N(CCO)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
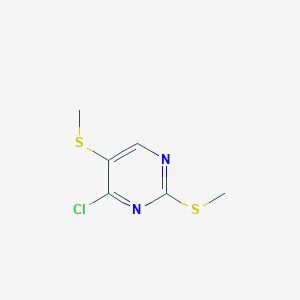
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)

![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
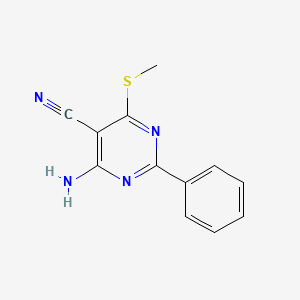
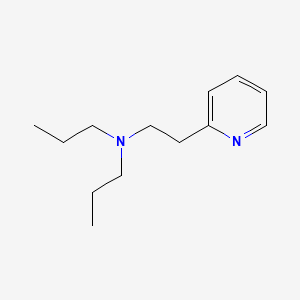


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
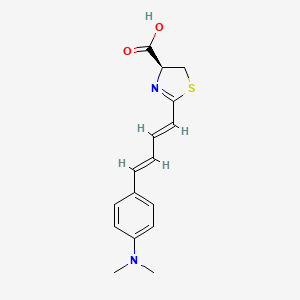
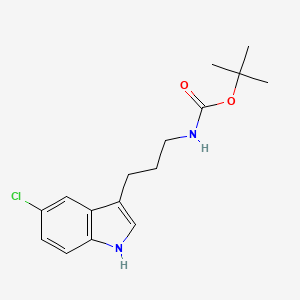
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

